N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812127
InChI: InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)12-9-10-14(15(20)11-12)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCC3)F
Molecular Formula: C18H25BFNO3
Molecular Weight: 333.2 g/mol

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13812127

Molecular Formula: C18H25BFNO3

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C18H25BFNO3
Molecular Weight 333.2 g/mol
IUPAC Name N-cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)12-9-10-14(15(20)11-12)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22)
Standard InChI Key UKUBNISMCULBOE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCC3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCC3)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide scaffold substituted at the 4-position with a pinacol boronic ester group and at the 2-position with a fluorine atom. The cyclopentyl group is attached to the amide nitrogen, conferring steric bulk that influences reactivity and solubility . The dioxaborolan ring enhances stability, making the compound suitable for Suzuki-Miyaura couplings .

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC18H25BFNO3\text{C}_{18}\text{H}_{25}\text{BFNO}_{3}
Molecular Weight333.20 g/mol
Storage ConditionsRoom temperature
CAS RN2828440-19-1

The compound’s boron center enables transmetalation in palladium-catalyzed reactions, while the fluorine atom modulates electronic effects and bioavailability .

Synthetic Methodologies

Boronic Ester Installation

The pinacol boronic ester moiety is typically introduced via Miyaura borylation. For example, palladium catalysts such as Pd(dba)2\text{Pd(dba)}_{2} with ligands like Xantphos facilitate coupling between halogenated benzamides and bis(pinacolato)diboron (B2_2pin2_2) . A representative protocol involves:

  • Reacting 4-bromo-2-fluoro-N-cyclopentylbenzamide with B2_2pin2_2 under inert conditions.

  • Using Pd(dba)2\text{Pd(dba)}_{2} (2.5 mol%), Xantphos (5 mol%), and Cs2_2CO3_3 in cyclopentyl methyl ether (CPME)/H2_2O (4:1) at 106°C .

This method achieves conversions >99% within 45 minutes, emphasizing the efficiency of modern borylation techniques .

Challenges in Purification

Despite high conversion rates, isolation yields (~73%) are hampered by protodeboronation side reactions and solubility limitations . Chromatographic purification on silica gel with ethyl acetate/hexane gradients is standard, though recrystallization from ethanol/water mixtures improves purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides. For instance, coupling with 5-bromoindole derivatives produces biaryl structures prevalent in pharmaceuticals . Optimized conditions include:

ParameterValueSource
CatalystPd(dba)2\text{Pd(dba)}_{2}
LigandXantphos
BaseCs2_2CO3_3
SolventCPME/H2_2O (4:1)
Temperature106°C

This methodology has been applied to synthesize kinase inhibitors and fluorescent OLED materials .

Role in Medicinal Chemistry

While direct therapeutic applications of N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are unreported, structurally related benzamides exhibit bioactivity. For example:

  • BTK Inhibitors: Analogous 4-imidazopyridazin-1-yl-benzamides inhibit Bruton’s tyrosine kinase (BTK), a target in autoimmune diseases .

  • Anthelmintics: Boron-containing benzoxaboroles show efficacy against parasitic nematodes .

  • BCR-ABL1 Inhibitors: Benzamide derivatives disrupt oncogenic kinase activity in leukemia .

These findings underscore the scaffold’s versatility in drug design .

Future Directions

Expanding Synthetic Utility

Exploring enantioselective borylation and flow chemistry adaptations could enhance scalability. The compound’s compatibility with emerging photocatalysts remains untested .

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